

For Researchers, Scientists, and Drug Development Professionals

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Compound of Interest

Compound Name: 2-(3,4,5-trimethylphenyl)acetic acid

CAS No.: 51719-67-6

Cat. No.: B1607406

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Introduction

Substituted phenylacetic acids are a class of organic compounds that hold significant importance in various scientific and industrial fields. They serve as crucial intermediates in the synthesis of pharmaceuticals, such as penicillin G and the non-steroidal anti-inflammatory drug, diclofenac.[1] Phenylacetic acid itself is also recognized as a plant growth stimulant. In the realm of drug development, a thorough understanding of the thermodynamic properties of these molecules is paramount. Properties such as acidity (pKa), solubility, and thermal stability govern the behavior of an active pharmaceutical ingredient (API) from its synthesis and formulation to its absorption, distribution, metabolism, and excretion (ADME) profile within the body. This guide provides a detailed exploration of these critical thermodynamic properties, offering both theoretical insights and practical experimental methodologies.

Acid-Base Properties: The Significance of pKa

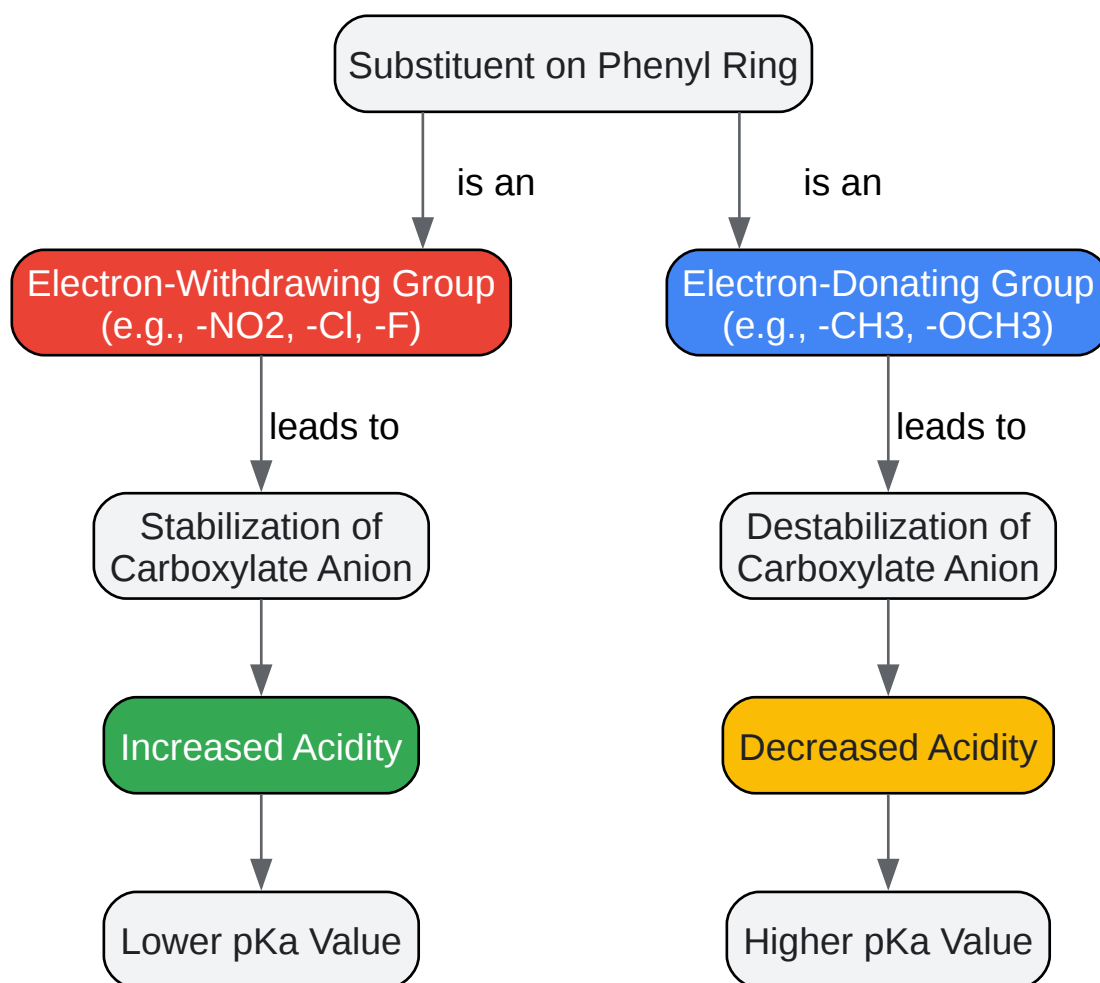
The acid dissociation constant (pKa) is a fundamental parameter that quantifies the strength of an acid in a solution. For a drug molecule, the pKa value dictates its degree of ionization at a

given pH, which in turn profoundly influences its absorption and transport across biological membranes.

The Influence of Substituents on Acidity

The acidity of substituted phenylacetic acids is modulated by the nature and position of the substituents on the phenyl ring. Electron-withdrawing groups (e.g., $-\text{NO}_2$, $-\text{Cl}$, $-\text{F}$) increase the acidity (lower the pK_a) by stabilizing the carboxylate anion through inductive effects. Conversely, electron-donating groups (e.g., $-\text{CH}_3$, $-\text{OCH}_3$) decrease the acidity (raise the pK_a). For instance, the pK_a of *o*-fluorophenylacetic acid is 4.093, which is lower than that of phenylacetic acid (4.310), indicating a stronger acid due to the electronegativity of the fluorine atom.^{[2][3]} The position of the substituent also plays a role; for example, the pK_a values for *ortho*-, *meta*-, and *para*-chlorophenylacetic acids are 4.07, 4.14, and 4.19, respectively.^[4]

Logic Diagram: Substituent Effects on pK_a



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Caption: Relationship between substituent type and the resulting acidity and pKa of phenylacetic acids.

Experimental Determination of pKa

Conductivity measurement is a precise method for determining the dissociation constants of acids.[2][3]

Protocol: pKa Determination by Conductivity Measurement

- Preparation of Solutions: Prepare a series of aqueous solutions of the substituted phenylacetic acid at different concentrations.
- Conductivity Measurement: Measure the molar conductivity of each solution at a constant temperature (e.g., 25°C) using a calibrated conductivity meter.
- Data Analysis: Plot the molar conductivity against the square root of the concentration.
- Limiting Molar Conductivity: Extrapolate the plot to zero concentration to determine the limiting molar conductivity at infinite dilution.
- Calculation of Dissociation Constant: Use the Ostwald dilution law to calculate the dissociation constant (K_a) and subsequently the pKa ($-\log K_a$) from the conductivity data.

Data Summary: pKa Values of Substituted Phenylacetic Acids

Compound	pKa Value	Reference
Phenylacetic acid	4.310	[2][3]
o-Methylphenylacetic acid	4.297	[2][3]
m-Methylphenylacetic acid	4.35	[4]
p-Methylphenylacetic acid	4.37	[4]
o-Ethylphenylacetic acid	4.317	[2][3]
o-Fluorophenylacetic acid	4.093	[2][3]
o-Chlorophenylacetic acid	4.07	[4]
m-Chlorophenylacetic acid	4.14	[4]
p-Chlorophenylacetic acid	4.19	[4]

Solubility

Solubility, the ability of a solid compound to dissolve in a solvent, is a critical determinant of a drug's bioavailability. Poor aqueous solubility is a major challenge in drug formulation.

Factors Influencing Solubility

The solubility of substituted phenylacetic acids is a complex interplay of solute-solvent interactions and the properties of the solid state.

- **Solvent Polarity:** Phenylacetic acid exhibits high solubility in lower molecular weight alcohols and acetone, but low solubility in water due to its aromatic ring.[5] It is also fairly soluble in the nonpolar solvent toluene.[5]
- **Substituent Effects:** The introduction of a polar substituent can have varied effects. For example, the hydroxyl group in p-hydroxyphenylacetic acid leads to a lower solubility in alcohols and acetone compared to phenylacetic acid, but a slightly higher solubility in water. [5] This is influenced by the solid-phase properties; p-hydroxyphenylacetic acid has a significantly higher melting point and enthalpy of melting, which tends to decrease solubility. [5]

- Temperature: Generally, solubility is dependent on temperature, and this relationship is important for processes like crystallization.

Experimental Determination of Solubility

The isothermal shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Protocol: Isothermal Shake-Flask Method

- Sample Preparation: Add an excess amount of the solid substituted phenylacetic acid to a known volume of the selected solvent in a sealed flask.
- Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the solid phase.
- Concentration Analysis: Withdraw a known volume of the saturated supernatant and determine the concentration of the dissolved acid using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or titration).
- Calculation: Calculate the solubility from the measured concentration.

Data Summary: Solubility of Phenylacetic Acid

Solvent	Solubility at 20°C (g/100 mL)	Reference
Water	1.66	[6]
Ethanol	Very Soluble	
Diethyl Ether	Very Soluble	
Acetone	Very Soluble	
Chloroform	Slightly Soluble	

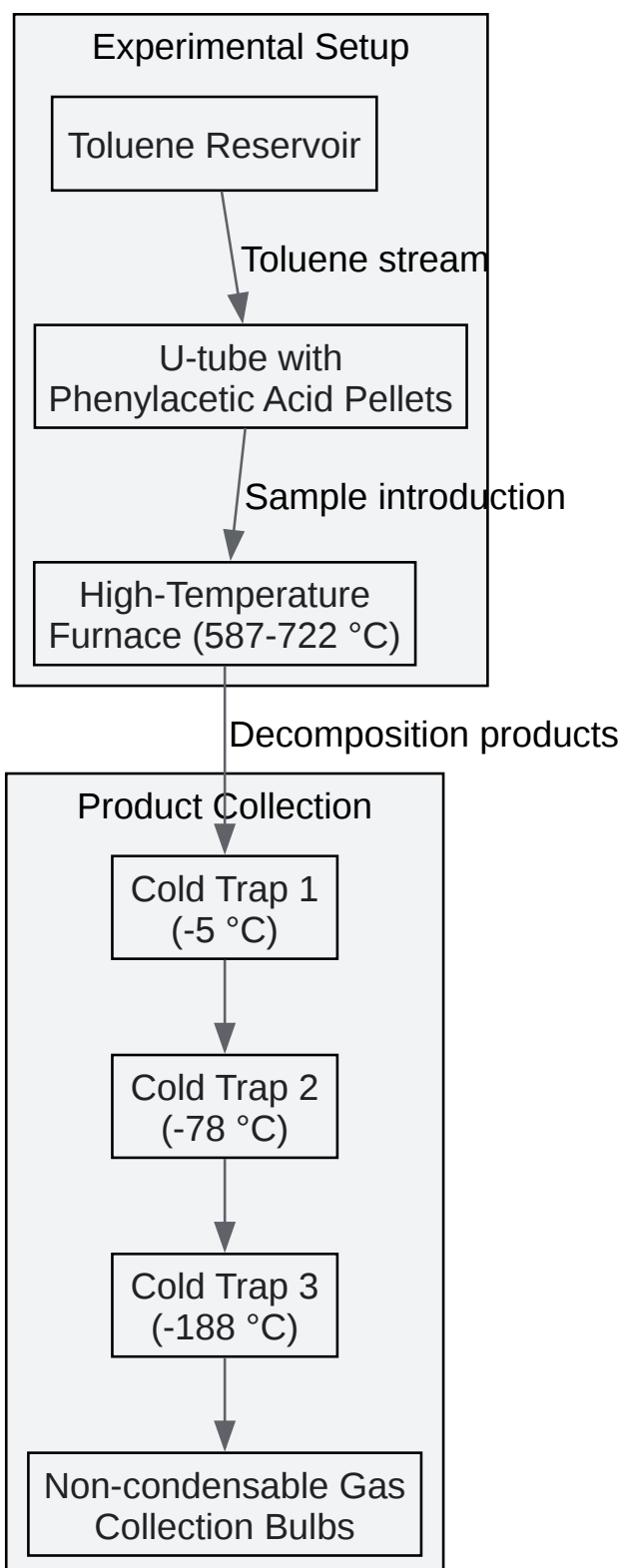
Thermal Properties

The thermal behavior of a pharmaceutical compound is crucial for its manufacturing, processing, and storage stability. Thermal analysis techniques provide valuable information on melting, decomposition, and phase transitions.

Thermal Decomposition

Studies on the thermal decomposition of phenylacetic acid, often using the toluene-carrier technique, have shown that it undergoes a homogeneous, first-order dissociation process at high temperatures (587 to 722 °C).^{[7][8][9]} The primary step is the rupture of the C₆H₅CH₂-COOH bond to form a benzyl radical and a carboxyl radical.^[9] The major decomposition products include carbon dioxide, carbon monoxide, dibenzyl, and phenylketene.^{[7][8][9]} The activation energy for this decomposition has been determined to be approximately 55,000 cal/mol.^{[7][10]}

Experimental Workflow: Toluene-Carrier Technique for Decomposition Studies



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Caption: Flow diagram of the toluene-carrier technique for studying thermal decomposition.

Experimental Determination of Thermal Properties

Differential Scanning Calorimetry (DSC) is a powerful technique for characterizing the thermal properties of materials.[11][12] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Protocol: Differential Scanning Calorimetry (DSC)

- **Sample Preparation:** Accurately weigh a small amount of the substituted phenylacetic acid (typically 1-5 mg) into a DSC pan.
- **Instrument Setup:** Place the sample pan and an empty reference pan into the DSC cell.
- **Thermal Program:** Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[13]
- **Data Acquisition:** Record the differential heat flow as a function of temperature.
- **Data Analysis:** Analyze the resulting thermogram to identify thermal events. An endothermic peak typically corresponds to melting, from which the melting point (onset or peak temperature) and the enthalpy of fusion (area under the peak) can be determined.

Data Summary: Thermal Properties of Phenylacetic Acid

Property	Value	Method	Reference
Melting Point	77 °C	Not specified	[9]
Decomposition Temperature Range	587 to 722 °C	Toluene-carrier technique	[7][8][9]
Decomposition Reaction Order	First-order	Toluene-carrier technique	[7][10]
Activation Energy (Ea)	55,000 cal/mol	Toluene-carrier technique	[7][10]

Conclusion

The thermodynamic properties of substituted phenylacetic acids are of critical importance to their application in drug development and other fields. The acidity, solubility, and thermal stability are all significantly influenced by the nature and position of substituents on the phenyl ring. A comprehensive understanding of these properties, obtained through robust experimental techniques like those outlined in this guide, is essential for the rational design, formulation, and development of safe and effective pharmaceutical products. Future advancements in computational chemistry and machine learning hold the promise of accelerating the prediction of these vital thermodynamic parameters, further streamlining the drug development process.

[14]

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